3-(4-Chloro-2-methylphenyl)-1-triazene-1-carbonitrile, sodium salt
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Overview
Description
2-Triazene-1-carbonitrile,3-(4-chloro-2-methylphenyl)-, sodium salt (1:1) is a chemical compound with the molecular formula C8H7ClN4Na. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Triazene-1-carbonitrile,3-(4-chloro-2-methylphenyl)-, sodium salt (1:1) typically involves the reaction of 4-chloro-2-methylaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then reacted with sodium cyanide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Triazene-1-carbonitrile,3-(4-chloro-2-methylphenyl)-, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the triazene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines .
Scientific Research Applications
2-Triazene-1-carbonitrile,3-(4-chloro-2-methylphenyl)-, sodium salt (1:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Triazene-1-carbonitrile,3-(4-chloro-2-methylphenyl)-, sodium salt (1:1) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Triazene-1-carbonitrile,3-(4-chlorophenyl)-, sodium salt
- 2-Triazene-1-carbonitrile,3-(4-methylphenyl)-, sodium salt
- 2-Triazene-1-carbonitrile,3-(4-bromophenyl)-, sodium salt
Uniqueness
2-Triazene-1-carbonitrile,3-(4-chloro-2-methylphenyl)-, sodium salt (1:1) is unique due to the presence of both chloro and methyl groups on the phenyl ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
93962-51-7 |
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Molecular Formula |
C8H6ClN4Na |
Molecular Weight |
216.60 g/mol |
IUPAC Name |
sodium;(4-chloro-2-methylphenyl)-(cyanodiazenyl)azanide |
InChI |
InChI=1S/C8H6ClN4.Na/c1-6-4-7(9)2-3-8(6)12-13-11-5-10;/h2-4H,1H3;/q-1;+1 |
InChI Key |
FFHKOQBOIPGJET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[N-]N=NC#N.[Na+] |
Origin of Product |
United States |
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